N-(2-((2-amino-2-oxoethyl)thio)-4-phenylthiazol-5-yl)-2-(3-methoxyphenoxy)acetamide
Description
N-(2-((2-amino-2-oxoethyl)thio)-4-phenylthiazol-5-yl)-2-(3-methoxyphenoxy)acetamide is a thiazole-based acetamide derivative characterized by a phenyl-substituted thiazole core at position 4 and a 2-(3-methoxyphenoxy)acetamide group at position 3. This structural complexity suggests applications in medicinal chemistry, particularly in targeting enzymes or receptors associated with inflammation, cancer, or neurological disorders .
Properties
IUPAC Name |
N-[2-(2-amino-2-oxoethyl)sulfanyl-4-phenyl-1,3-thiazol-5-yl]-2-(3-methoxyphenoxy)acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H19N3O4S2/c1-26-14-8-5-9-15(10-14)27-11-17(25)22-19-18(13-6-3-2-4-7-13)23-20(29-19)28-12-16(21)24/h2-10H,11-12H2,1H3,(H2,21,24)(H,22,25) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YSVAGJFYVOVRLF-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=CC=C1)OCC(=O)NC2=C(N=C(S2)SCC(=O)N)C3=CC=CC=C3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H19N3O4S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
429.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
N-(2-((2-amino-2-oxoethyl)thio)-4-phenylthiazol-5-yl)-2-(3-methoxyphenoxy)acetamide is a complex organic compound that has garnered attention in the field of medicinal chemistry due to its potential biological activities. This article aims to provide a comprehensive overview of its biological activity, including relevant data tables, case studies, and research findings.
Chemical Structure and Properties
The compound is characterized by the following structural features:
- Thiazole Ring : A five-membered ring containing sulfur and nitrogen, known for its diverse pharmacological properties.
- Acetamide Functional Group : Commonly associated with various biological activities.
The molecular formula of this compound is , with a molecular weight of approximately 429.5 g/mol.
Biological Activities
Research indicates that this compound exhibits several biological activities:
- Anticancer Activity : Preliminary studies suggest that compounds with similar thiazole structures have shown significant cytotoxic effects against various cancer cell lines. For instance, derivatives of thiazole have demonstrated potent anti-proliferative effects on human leukemia cells (K562) and solid tumors such as breast and colon cancers .
- Antimicrobial Properties : The thiazole moiety is often linked to antimicrobial activity. Research has indicated that compounds featuring thiazole rings can inhibit the growth of various bacterial strains .
- Antioxidant Activity : Some studies suggest that thiazole derivatives possess antioxidant properties, which can protect cells from oxidative stress .
Structure-Activity Relationship (SAR)
Understanding the structure-activity relationship is crucial for optimizing the efficacy of this compound. The following table summarizes some related compounds and their biological activities:
| Compound Name | Structural Highlights | Biological Activity |
|---|---|---|
| N-(5-methylthiazol-2-yl)-acetamide | Contains a methyl group on thiazole | Antimicrobial |
| N-(4-methylthiazol-5-yloxy)acetamide | Ether linkage instead of thioether | Anticancer |
| N-(5-bromo-thiazolyl)benzamide | Bromine substitution on thiazole | Antitumor |
The unique substitution pattern on both the thiazole and acetamide moieties in this compound may enhance its biological activity compared to structurally similar compounds .
Case Study 1: Anticancer Efficacy
In a study examining the cytotoxic effects of various thiazole derivatives, it was found that specific modifications to the thiazole structure significantly increased potency against cancer cell lines such as MCF7 (breast cancer) and HT29 (colon cancer). The incorporation of methoxy groups was particularly effective in enhancing activity .
Case Study 2: Antimicrobial Testing
A series of thiazole derivatives were tested against Gram-positive and Gram-negative bacteria. Compounds similar to this compound showed promising results, indicating potential for development as antimicrobial agents .
Chemical Reactions Analysis
Thiazole Ring Reactivity
The 4-phenylthiazole moiety is susceptible to electrophilic substitution and nucleophilic ring-opening reactions. Key findings include:
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The thiazole’s C-2 position (adjacent to the thioether) is highly reactive toward electrophiles due to electron-withdrawing effects of the acetamide group .
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Ring-opening under basic conditions generates intermediates for synthesizing thiazolidinones or benzothiazines .
Thioether Linkage Transformations
The –S–CH₂–CO–NH₂ group undergoes oxidation and alkylation:
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Oxidation to sulfone enhances metabolic stability but reduces thiol-mediated antioxidant activity .
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Alkylation at the sulfur atom is sterically hindered by the adjacent phenyl group .
Acetamide Group Reactivity
The N-(2-amino-2-oxoethyl)acetamide moiety participates in hydrolysis and acylation:
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Hydrolysis under acidic conditions proceeds faster than in alkaline media due to protonation of the amide carbonyl .
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Acylation at the primary amine generates prodrugs with improved lipophilicity .
Methoxyphenoxy Ether Stability
The 3-methoxyphenoxy group is resistant to hydrolysis but undergoes demethylation under strong acids:
| Reaction Type | Conditions | Product | Reference |
|---|---|---|---|
| Acidic demethylation | HBr (48%), Δ, 12 hrs | 3-hydroxyphenoxy derivative | |
| Oxidative cleavage | NaIO₄, H₂O, 25°C, 24 hrs | Quinone intermediate |
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Demethylation under acidic conditions generates phenolic groups, enabling further conjugation .
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The ether linkage remains intact in physiological pH, ensuring in vivo stability .
Synthetic Modifications for Bioactivity
Derivatives of this compound have been engineered to enhance pharmacological properties:
Comparison with Similar Compounds
Comparison with Structural Analogs
Structural Similarities and Differences
The compound belongs to a broader class of thiazole- and acetamide-containing derivatives. Key structural analogs include:
A. Thiazole-Acetamide Derivatives with Triazinoindole Moieties ()
- Compound 23: N-(4-(Cyanomethyl)phenyl)-2-((5-methyl-5H-[1,2,4]triazino[5,6-b]indol-3-yl)thio)acetamide
- Compound 24: 2-((5-Methyl-5H-[1,2,4]triazino[5,6-b]indol-3-yl)thio)-N-(4-phenoxyphenyl)acetamide
- Key Differences: These analogs replace the thiazole core with a triazinoindole system and lack the 3-methoxyphenoxy group. Purity for all exceeds 95%, but biological data are unspecified .
B. Anticancer Thiazole Derivatives ()
- Compound 7b : IC50 = 1.61 ± 1.92 μg/mL against HepG-2 cells.
- Compound 11 : IC50 = 1.98 ± 1.22 μg/mL against HepG-2 cells.
- Key Differences: These derivatives feature hydrazone-linked thiadiazole or thiazole cores. While they share acetamide functionalities, the absence of the 3-methoxyphenoxy group and (2-amino-2-oxoethyl)thio side chain may limit cross-reactivity with the target compound’s putative receptors .
C. Pyrimidoindole Acetamides ()
- Compound 27 : N-Isopentyl-2-((4-oxo-3-phenyl-4,5-dihydro-3H-pyrimido[5,4-b]indol-2-yl)thio)acetamide
- Key Differences: These compounds incorporate a pyrimidoindole core and alkyl side chains (e.g., isopentyl, tert-butyl). The 3-methoxyphenoxy group and thiazole ring are absent, suggesting divergent biological targets (e.g., Toll-like receptor 4) .
D. Thiazolidinone Acetamides ()
- Compound 1.7: 2-(2-((1,3-dioxoisoindolin-2-yl)amino)-4-oxo-4,5-dihydrothiazol-5-yl)-N-(4-nitrophenyl)acetamide
- Compound (): Features a 4-methoxyphenylmethylene group on a thiazolidinone core.
- Key Differences: These analogs emphasize sulfhydryl or nitro substituents, which may enhance electrophilic reactivity compared to the target compound’s amino-oxoethyl group .
Comparative Data Table
Q & A
What synthetic methodologies are optimal for constructing the thiazole-acetamide core of this compound?
Basic Research Question
The synthesis of the thiazole-acetamide scaffold typically involves cyclocondensation reactions. A validated approach includes:
- Reacting thiourea derivatives with α-halo ketones or esters to form the thiazole ring .
- Subsequent coupling of the thiazole intermediate with chloroacetylated phenoxy derivatives under basic conditions (e.g., K₂CO₃ in DMF) to install the acetamide moiety .
Key steps:
Thiazole formation : Monitor reaction progress via TLC using hexane:ethyl acetate (9:1) .
Amide bond formation : Optimize stoichiometry (1:1.5 molar ratio of thiazole intermediate to chloroacetylated reagent) to minimize by-products .
How can researchers confirm the structural integrity of this compound post-synthesis?
Basic Research Question
Multimodal spectroscopic and analytical techniques are critical:
- IR spectroscopy : Confirm the presence of key functional groups (e.g., C=O stretch at ~1667 cm⁻¹ for acetamide, S-H stretch at ~620 cm⁻¹ for thioether) .
- ¹H NMR : Identify aromatic protons (δ 6.9–7.5 ppm for phenyl groups) and methoxy protons (δ 3.8 ppm) .
- Mass spectrometry : Validate molecular weight via [M+1]⁺ peaks (e.g., m/z 430.2 for a nitro-substituted analog) .
- Elemental analysis : Ensure purity (>95%) by matching calculated vs. observed C/H/N percentages .
What in vivo models are suitable for preliminary evaluation of this compound’s bioactivity?
Basic Research Question
For hypoglycemic or metabolic activity studies:
- Wistar albino mice : Administer doses (50–200 mg/kg) orally and monitor blood glucose levels at 0, 2, 4, and 6 hours post-administration .
- Toxicity screening : Assess acute toxicity via histopathological examination of liver and kidney tissues after 14-day exposure .
Note : Dose optimization is critical to balance efficacy and toxicity thresholds .
How can structure-activity relationships (SAR) be explored for this compound’s thiazole and phenoxy substituents?
Advanced Research Question
Systematic SAR studies require:
Substituent variation : Synthesize analogs with:
- Electron-withdrawing groups (e.g., -NO₂, -CF₃) on the phenyl ring to assess electronic effects on bioactivity .
- Alkoxy chain modifications (e.g., ethoxy vs. methoxy) to probe steric and solubility impacts .
Biological assays : Compare IC₅₀ values in enzyme inhibition assays (e.g., α-glucosidase for hypoglycemic activity) .
Computational modeling : Perform docking studies to correlate substituent effects with binding affinity to target proteins (e.g., PPAR-γ) .
What strategies mitigate by-product formation during the amide coupling step?
Advanced Research Question
Common by-products (e.g., unreacted intermediates or hydrolyzed acetamide) can be minimized via:
- Solvent optimization : Use anhydrous DMF to suppress hydrolysis of chloroacetyl intermediates .
- Catalytic additives : Introduce DMAP (4-dimethylaminopyridine) to accelerate coupling efficiency .
- Purification techniques : Employ column chromatography (silica gel, ethyl acetate/hexane gradient) or recrystallization (ethanol/water) to isolate the pure product .
How should researchers address discrepancies in biological activity data across structural analogs?
Advanced Research Question
Contradictory results may arise from:
- Metabolic stability : Evaluate pharmacokinetic parameters (e.g., half-life, bioavailability) using LC-MS/MS to identify rapid clearance in inactive analogs .
- Off-target effects : Screen analogs against secondary targets (e.g., cytochrome P450 enzymes) to rule out non-specific interactions .
- Crystallographic analysis : Resolve co-crystal structures of active vs. inactive analogs with the target protein to identify critical binding motifs .
What analytical methods resolve stereochemical uncertainties in the thiazole ring?
Advanced Research Question
For chiral centers or tautomeric forms:
- X-ray crystallography : Determine absolute configuration using single-crystal diffraction data .
- Dynamic NMR : Monitor proton exchange processes (e.g., thiazole ring protons) at variable temperatures to detect tautomerism .
- Circular dichroism (CD) : Correlate optical activity with enantiomeric purity in chiral derivatives .
How can mechanistic studies elucidate the compound’s mode of action?
Advanced Research Question
Integrate in vitro and in silico approaches:
Enzyme inhibition assays : Measure activity against candidate targets (e.g., dipeptidyl peptidase-4 for antidiabetic effects) .
Gene expression profiling : Use qPCR to assess downstream effects on glucose metabolism genes (e.g., GLUT4) .
Molecular dynamics simulations : Model ligand-target interactions over 100 ns trajectories to identify stable binding conformations .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
